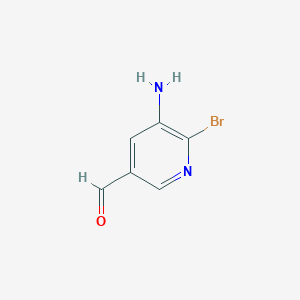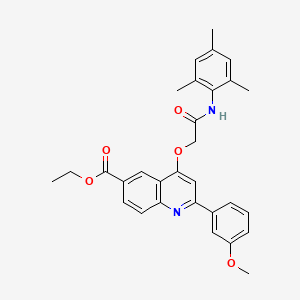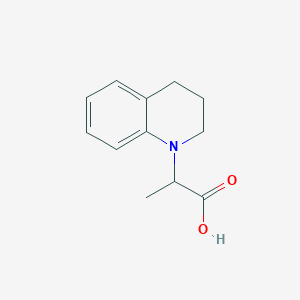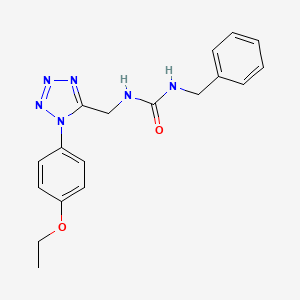
N'-(Methylsulfamoyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(Methylsulfamoyl)propane-1,3-diamine” is a chemical compound with the molecular formula C4H13N3O2S. It’s similar to “N,N -Dimethyl-1,3-propanediamine”, which is a colorless liquid with a fishy odor .
Synthesis Analysis
While specific synthesis methods for “N’-(Methylsulfamoyl)propane-1,3-diamine” are not available, 1,3-diamines, in general, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
1,3-Propanediol, a compound related to the context of N'-(Methylsulfamoyl)propane-1,3-diamine, is highlighted for its wide range of applications and is primarily produced biologically. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the significance of downstream processing in the microbial production of diols like 1,3-propanediol. It discusses the cost implications and technological challenges of separation and purification processes, suggesting areas for future improvement such as aqueous two-phase extraction and pervaporation to enhance yield, purity, and energy efficiency (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Conversion to 1,3-Propanediol
Another study focuses on the catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the chemical industry. The review by Alisson Dias da Silva Ruy et al. (2020) explores the efficiency of heterogeneous catalysts in this conversion, indicating the potential for significant industrial competitiveness. It highlights the role of catalysts like platinum, iridium, and copper in improving the process's selectivity and activity (Alisson Dias da Silva Ruy et al., 2020).
Perspectives on Hydrogen Storage
Additionally, research on hydrogen storage technologies, including the use of organic compounds as hydrogen carriers, provides an indirect link to the chemical applications of compounds like this compound. The study by A. Bourane et al. (2016) evaluates different classes of compounds for their suitability as hydrogen storage mediums, mentioning the relevance of cycloalkanes and highlighting the challenges of achieving high hydrogen content and addressing cost and synthesis issues (A. Bourane et al., 2016).
Eigenschaften
IUPAC Name |
N'-(methylsulfamoyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPDVOORWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)




![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)



![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)



